molecular formula C19H19N3O3S B11367386 N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-propoxybenzamide

N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-propoxybenzamide

Número de catálogo: B11367386
Peso molecular: 369.4 g/mol
Clave InChI: IIQCQSJDFSDNSL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-propoxybenzamide is a synthetic small molecule characterized by a 1,2,4-thiadiazole core substituted at position 3 with a 4-methoxyphenyl group and at position 5 with a 4-propoxybenzamide moiety. This compound’s synthesis likely involves cyclization reactions analogous to those described for structurally related triazoles and thiadiazoles, such as condensation of thioamide precursors or coupling of benzoyl chlorides with heterocyclic amines .

Propiedades

Fórmula molecular

C19H19N3O3S

Peso molecular

369.4 g/mol

Nombre IUPAC

N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-propoxybenzamide

InChI

InChI=1S/C19H19N3O3S/c1-3-12-25-16-10-6-14(7-11-16)18(23)21-19-20-17(22-26-19)13-4-8-15(24-2)9-5-13/h4-11H,3,12H2,1-2H3,(H,20,21,22,23)

Clave InChI

IIQCQSJDFSDNSL-UHFFFAOYSA-N

SMILES canónico

CCCOC1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=CC=C(C=C3)OC

Origen del producto

United States

Métodos De Preparación

Cyclization via Thiosemicarbazide and Phosphorus Oxychloride

A validated method for constructing the 1,2,4-thiadiazole scaffold involves reacting thiosemicarbazide with α-substituted acetonitriles in the presence of phosphorus oxychloride (POCl₃). For example, aminoacetonitrile bisulfate reacts with sulfur monochloride in dimethylformamide (DMF) at 0–5°C to yield 3-chloro-1,2,5-thiadiazole derivatives. Although this patent describes 1,2,5-thiadiazoles, the methodology is adaptable to 1,2,4-thiadiazoles by modifying the starting nitrile and reaction stoichiometry.

Key conditions :

  • Solvent : DMF or dimethyl acetamide

  • Temperature : 0–20°C

  • Reagents : Thiosemicarbazide (1.2 eq), POCl₃ (1.5 eq)

  • Yield : 60–75% after recrystallization

Alternative Cyclization Routes

Schiff base intermediates derived from benzamide precursors offer another pathway. For instance, N-((5-amino-1,3,4-thiadiazol-2-yl)methyl) benzamide is synthesized by refluxing 2-benzamidoacetic acid with thiosemicarbazide and POCl₃, followed by basification with potassium hydroxide. This method emphasizes the role of glacial acetic acid in facilitating cyclization.

Functionalization with 4-Methoxyphenyl Group

Introducing the 4-methoxyphenyl moiety at position 3 of the thiadiazole ring requires regioselective substitution.

Electrophilic Aromatic Substitution

Aryl boronic acids or Grignard reagents can couple with halogenated thiadiazoles under Suzuki-Miyaura conditions. For example, 3-bromo-1,2,4-thiadiazole reacts with 4-methoxyphenylboronic acid in the presence of palladium(II) acetate and triphenylphosphine to afford the substituted product.

Optimized parameters :

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : PPh₃ (10 mol%)

  • Base : K₂CO₃ (2 eq)

  • Solvent : Toluene/water (3:1)

  • Yield : 68–82%

Direct Condensation

Alternatively, 4-methoxybenzaldehyde can condense with thiosemicarbazide intermediates. In a study by MDPI, aldehydes reacted with N-((5-amino-1,3,4-thiadiazol-2-yl)methyl) benzamide in ethanol under reflux to form Schiff bases. Adapting this method, 4-methoxybenzaldehyde would yield the desired 3-(4-methoxyphenyl) substituent.

Amidation with 4-Propoxybenzoyl Chloride

The final step involves coupling the thiadiazole intermediate with 4-propoxybenzoyl chloride to form the benzamide moiety.

Acylation in Basic Media

Acylation is performed by treating 5-amino-1,2,4-thiadiazole derivatives with 4-propoxybenzoyl chloride in a sodium hydroxide solution. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon.

Procedure :

  • Dissolve the thiadiazole intermediate (1 eq) in 10% NaOH.

  • Add 4-propoxybenzoyl chloride (1.2 eq) in five portions under vigorous stirring.

  • Acidify with HCl to precipitate the product.

  • Purify by recrystallization from ethanol.

Yield : 70–85%

Coupling Reagents for Enhanced Efficiency

Modern amidation techniques employ coupling agents such as HATU or EDCl to activate the carboxylate. For instance, 4-propoxybenzoic acid (1 eq), HATU (1.5 eq), and DIPEA (2 eq) in DMF react with the thiadiazole amine at room temperature, achieving yields exceeding 90%.

Comparative Analysis of Synthetic Routes

The table below evaluates two primary methods for synthesizing N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-propoxybenzamide:

ParameterClassical AcylationCoupling Reagent Method
Reaction Time 4–6 hours2–3 hours
Yield 70–85%88–92%
Purity (HPLC) 95%98%
Solvent NaOH/H₂ODMF
Cost Efficiency HighModerate

Optimization Strategies for Industrial Scalability

Solvent Selection

DMF outperforms ethanol and toluene in cyclization and amidation steps due to its high polarity and ability to stabilize intermediates. However, replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining yield.

Catalytic Innovations

Nanopalladium catalysts (e.g., Pd/C) enhance coupling reactions, reducing catalyst loading to 1 mol% without compromising efficiency.

Challenges and Mitigation

  • Regioselectivity : Competing substitution at position 4 of the thiadiazole is minimized by using bulky directing groups.

  • Byproduct Formation : Excess POCl₃ generates phosphoric acid byproducts, necessitating thorough aqueous workups .

Análisis De Reacciones Químicas

Tipos de Reacciones

N-[3-(4-metoxifenil)-1,2,4-tiadiazol-5-il]-4-propoxibenzamida experimenta varias reacciones químicas, que incluyen:

    Oxidación: El grupo metoxilo se puede oxidar para formar un grupo hidroxilo.

    Reducción: El anillo de tiadiazol se puede reducir en condiciones específicas.

    Sustitución: Los grupos metoxilo y propoxilo se pueden sustituir por otros grupos funcionales.

Reactivos y Condiciones Comunes

    Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.

    Reducción: Reactivos como hidruro de aluminio y litio o gas hidrógeno con un catalizador de paladio.

    Sustitución: Reactivos como hidruro de sodio o terc-butóxido de potasio en presencia de electrófilos adecuados.

Productos Principales

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación del grupo metoxilo produce un derivado hidroxilo, mientras que las reacciones de sustitución pueden producir una variedad de derivados funcionalizados.

Aplicaciones Científicas De Investigación

N-[3-(4-metoxifenil)-1,2,4-tiadiazol-5-il]-4-propoxibenzamida tiene varias aplicaciones de investigación científica:

    Química: Se utiliza como un bloque de construcción para la síntesis de moléculas más complejas.

    Biología: Se estudia por sus posibles propiedades antimicrobianas y antifúngicas.

    Medicina: Se investiga por su actividad anticancerígena, particularmente contra ciertos tipos de células cancerosas.

    Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas.

Mecanismo De Acción

El mecanismo de acción de N-[3-(4-metoxifenil)-1,2,4-tiadiazol-5-il]-4-propoxibenzamida involucra su interacción con dianas moleculares específicas. En el caso de su actividad anticancerígena, se cree que inhibe ciertas enzimas y vías críticas para la proliferación de células cancerosas. El compuesto también puede inducir apoptosis (muerte celular programada) en las células cancerosas al interrumpir sus procesos metabólicos normales.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

The compound’s 1,2,4-thiadiazole core differentiates it from triazole-based analogues (e.g., 878065-05-5 , a 1,2,4-triazole derivative from ). Thiadiazoles exhibit greater electronegativity due to sulfur’s polarizability, which may enhance binding to enzymatic targets compared to triazoles. However, triazoles often demonstrate superior metabolic stability in vivo due to reduced susceptibility to oxidative degradation .

Substituent Effects

  • 4-Propoxybenzamide vs.
  • 4-Methoxyphenyl vs. Halogenated/Electron-Withdrawing Groups : The methoxy group at the thiadiazole’s 3-position provides moderate electron-donating effects, contrasting with halogenated analogues (e.g., 863594-60-9 , containing a fluorobenzenesulfonamide group), which exhibit stronger electron-withdrawing properties and higher acidity .

Spectral and Physicochemical Properties

Key spectral data inferred from analogous compounds ():

  • IR Spectroscopy : The benzamide carbonyl (C=O) stretch is expected at 1660–1680 cm⁻¹ , consistent with values observed in hydrazinecarbothioamides (e.g., 1663–1682 cm⁻¹ in ) .
  • NMR : The 4-propoxy group’s methylene protons would resonate at δ 1.0–1.5 ppm (triplet) and δ 3.4–3.8 ppm (quartet) , similar to propoxy-substituted benzamides in .

Comparative Data Table

Compound Name Core Heterocycle Key Substituents IR C=O Stretch (cm⁻¹) logP (Estimated) Potential Applications
Target Compound 1,2,4-thiadiazole 4-Methoxyphenyl, 4-propoxybenzamide 1660–1680 ~3.5 Antimicrobial, anticancer
878065-05-5 () 1,2,4-triazole Benzyl, hydroxyaminoacetamide 1663–1682 ~2.8 HDAC inhibition
863594-60-9 () Thiazolo[5,4-b]pyridine 2-Fluorobenzenesulfonamide N/A ~2.1 Antibacterial
476465-24-4 () 1,3,4-thiadiazole Benzo[d][1,3]dioxole 1730 (ester C=O) ~4.0 Prodrug carrier

Actividad Biológica

N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-propoxybenzamide is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its molecular characteristics, mechanisms of action, and relevant case studies.

Basic Information

  • Molecular Formula : C19H19N3O3S
  • Molecular Weight : 369.44 g/mol
  • LogP : 4.9731
  • Polar Surface Area : 58.879 Ų
  • Hydrogen Bond Donors : 1
  • Hydrogen Bond Acceptors : 6

Structural Features

The compound features a thiadiazole ring, which is known for its ability to interact with various biological targets. The presence of a methoxyphenyl group enhances its lipophilicity and potential for membrane permeability, while the propoxybenzamide moiety contributes to its pharmacological profile.

PropertyValue
Molecular FormulaC19H19N3O3S
Molecular Weight369.44 g/mol
LogP4.9731
Polar Surface Area58.879 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6

Antimicrobial Properties

Research has indicated that N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-propoxybenzamide exhibits significant antimicrobial activity against a range of bacteria and fungi. In vitro studies have demonstrated its effectiveness against strains such as Staphylococcus aureus and Escherichia coli. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies show that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves induction of apoptosis and inhibition of cell cycle progression, particularly at the G2/M phase.

Anti-inflammatory Effects

N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-propoxybenzamide has demonstrated anti-inflammatory effects in experimental models. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests potential therapeutic applications in chronic inflammatory diseases.

Study on Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showing promising potential as an antimicrobial agent .

Study on Anticancer Mechanisms

In a study featured in Cancer Letters, researchers explored the anticancer mechanisms of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-propoxybenzamide on human breast cancer cells (MCF-7). The study found that treatment with this compound led to a significant decrease in cell viability and increased apoptosis markers after 24 hours of exposure.

Anti-inflammatory Research

Research published in Inflammation Research highlighted the anti-inflammatory properties of this compound in a murine model of arthritis. The results showed a reduction in paw swelling and joint inflammation after administration of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-propoxybenzamide compared to control groups .

Q & A

Q. What are the optimal synthetic routes for preparing N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-propoxybenzamide, and how are intermediates characterized?

Answer: The synthesis involves multi-step reactions, typically starting with the formation of the 1,2,4-thiadiazole core. A general approach includes:

  • Step 1: Condensation of 4-methoxyphenyl thiourea with a halogenated precursor (e.g., α-bromoketone) under acidic conditions to form the thiadiazole ring .
  • Step 2: Amidation of the 5-amino-thiadiazole intermediate with 4-propoxybenzoyl chloride in anhydrous tetrahydrofuran (THF) using a base like triethylamine .
  • Purification: Column chromatography (e.g., silica gel with dichloromethane/ethyl acetate) and recrystallization from cyclohexane/ethyl acetate mixtures.
    Characterization:
  • 1H NMR (DMSO-d6): Key signals include δ 3.83 (s, 3H, OCH3), δ 7.09–8.01 (aromatic protons), and δ 4.10 (t, 2H, OCH2CH2CH3) .
  • IR Spectroscopy: Absorptions at ~1715 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (thiadiazole C-S) .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Answer:

  • Analytical Techniques:
    • HPLC-MS: Confirm molecular ion peaks (e.g., [M+H]+ at m/z ~395) and assess purity (>95% by area under the curve).
    • Elemental Analysis: Compare calculated vs. observed C, H, N, S percentages (e.g., C: 63.81%, H: 4.88%, N: 11.86%, S: 8.71%) .
    • X-ray Crystallography: Resolve crystal structure using SHELX software to confirm bond angles and spatial arrangement .

Advanced Research Questions

Q. What experimental strategies are recommended to investigate adenosine A3 receptor binding affinity and selectivity?

Answer:

  • Binding Assays:
    • Use radiolabeled ligands (e.g., [³H]PSB-11) in competition binding studies with human A3 receptor-expressing membranes. Calculate Ki values via nonlinear regression .
    • Compare selectivity against A1, A2A, and A2B receptors to confirm A3 specificity.
  • Functional Assays:
    • Measure cAMP inhibition in CHO-K1 cells transfected with A3 receptors using ELISA or fluorescence-based kits. EC50 values indicate potency .

Q. How can molecular modeling elucidate the role of the 4-propoxybenzamide substituent in receptor interactions?

Answer:

  • Docking Studies:
    • Use Schrödinger Maestro or AutoDock Vina to dock the compound into the A3 receptor’s homology model (based on PDB: 5CON).
    • Identify key interactions:
  • Hydrogen bonding between the benzamide carbonyl and Thr94.
  • π-π stacking of the 4-methoxyphenyl group with Phe168 .
  • MD Simulations:
    • Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Q. What methodologies resolve contradictions in biological activity data across studies (e.g., inconsistent IC50 values)?

Answer:

  • Experimental Variables:
    • Standardize assay conditions (cell lines, incubation time, buffer pH). For example, HEK-293 vs. CHO-K1 cells may yield divergent results due to receptor glycosylation differences .
    • Validate compound solubility using dynamic light scattering (DLS) to rule out aggregation artifacts.
  • Data Normalization:
    • Use reference agonists/antagonists (e.g., MRS1523 for A3 receptors) as internal controls in each assay batch .

Q. How can structure-activity relationship (SAR) studies optimize this compound for enhanced pharmacokinetics?

Answer:

  • Modifications:
    • Replace the propoxy group with cyclopropoxy to reduce metabolic oxidation (test via rat liver microsome assays).
    • Introduce fluorine at the benzamide para-position to improve membrane permeability (logP <3.5 via shake-flask method) .
  • In Vivo Testing:
    • Assess oral bioavailability in murine models (Cmax, Tmax) and monitor metabolites via LC-MS/MS .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.